

Investigating the Pharmacology of H-Met-OiPr Hydrochloride: A Technical Overview

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Compound of Interest

Compound Name: *H-Met-OiPr hydrochloride*

Cat. No.: *B554995*

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Shanghai, China – December 18, 2025 – **H-Met-OiPr hydrochloride**, a derivative of the essential amino acid methionine, is primarily recognized for its role as a key intermediate in the synthesis of farnesyltransferase inhibitors, a class of compounds investigated for their potential in cancer therapy. This technical guide provides a comprehensive overview of the available information on **H-Met-OiPr hydrochloride**, with a focus on its chemical properties, its application in synthetic chemistry, and the broader context of farnesyltransferase inhibition.

Chemical and Physical Properties

H-Met-OiPr hydrochloride, also known as L-Methionine isopropyl ester hydrochloride, is a white to off-white solid. Its fundamental properties are summarized in the table below.

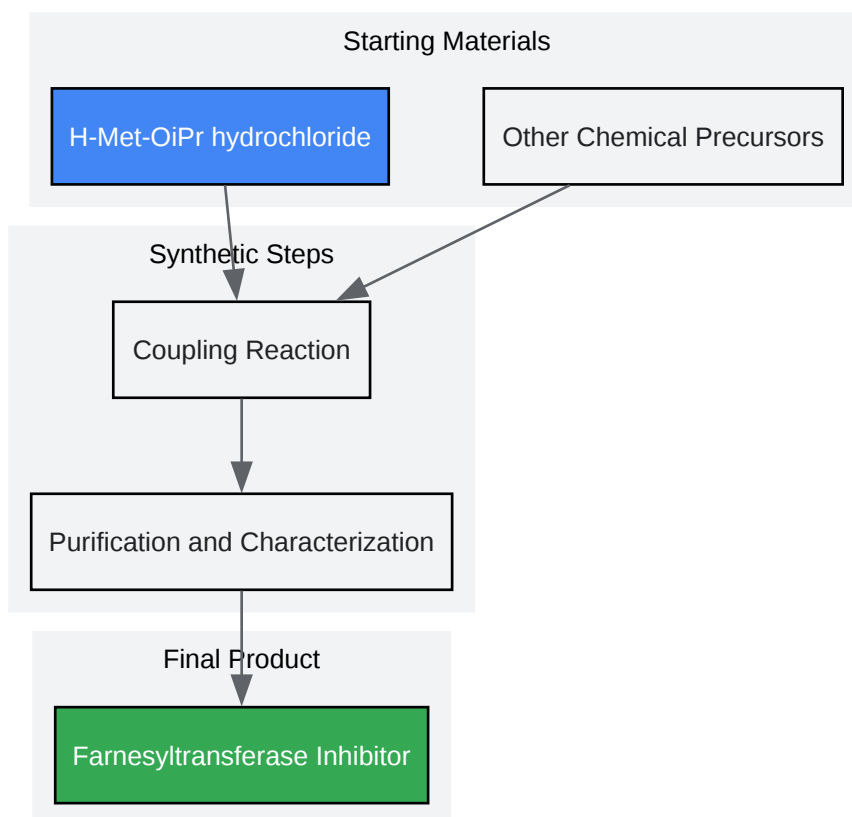
Property	Value	Source
Molecular Formula	C ₈ H ₁₈ ClNO ₂ S	[1][2]
Molecular Weight	227.75 g/mol	[1][2]
CAS Number	85391-05-5	[1][2]
Appearance	White to off-white solid	[3]
Purity	Typically ≥97%	[2]
Solubility	Soluble in DMSO (requires sonication)	[3]

Role in the Synthesis of Farnesyltransferase Inhibitors

The primary documented application of **H-Met-OiPr hydrochloride** is as a precursor in the chemical synthesis of inhibitors targeting the enzyme farnesyl-protein transferase (FTase).[3] FTase plays a crucial role in the post-translational modification of several proteins, including the Ras family of small GTPases, which are implicated in cell signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of Ras signaling is a hallmark of many cancers.

The general workflow for the synthesis of farnesyltransferase inhibitors utilizing **H-Met-OiPr hydrochloride** is depicted below. This process typically involves the coupling of the methionine derivative with other chemical moieties to construct a molecule that can effectively bind to and inhibit the FTase enzyme.

General Synthetic Workflow Utilizing H-Met-OiPr Hydrochloride



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A generalized workflow for the synthesis of FTase inhibitors.

Farnesyltransferase Inhibition: The Broader Pharmacological Context

Farnesyltransferase inhibitors are designed to prevent the farnesylation of target proteins, thereby interfering with their localization to the cell membrane and subsequent activation of downstream signaling pathways. The Ras-Raf-MEK-ERK pathway is a key target of this therapeutic strategy.



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The role of FTase in the Ras signaling cascade and its inhibition.

Experimental Protocols

Detailed experimental protocols for the use of **H-Met-OiPr hydrochloride** are not extensively available in the public domain. However, a patent for the "Preparation and formulation of arylpyrrolidines as farnesyl transferase inhibitors for pharmaceutical use" references its application.[3] Researchers interested in specific synthetic procedures are encouraged to consult this patent and similar literature in the field of medicinal chemistry.

Conclusion and Future Directions

H-Met-OiPr hydrochloride is a valuable chemical intermediate for the synthesis of farnesyltransferase inhibitors. While direct pharmacological data on **H-Met-OiPr hydrochloride** itself is limited, its role in the development of potential anti-cancer therapeutics is noteworthy. Further research and publication of in vitro and in vivo studies would be necessary to fully elucidate the pharmacological profile of this compound and any potential biological activity it may possess independently of its role as a synthetic precursor.

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